Product packaging for Ioxitalamate monoethanolamine(Cat. No.:CAS No. 29147-39-5)

Ioxitalamate monoethanolamine

Cat. No.: B608116
CAS No.: 29147-39-5
M. Wt: 705.03
InChI Key: CLHDDBPDHSGLQY-UHFFFAOYSA-N
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Description

Historical Trajectories of Research Involving Ioxitalamate Monoethanolamine and its Constituents

The research history of this compound is intrinsically linked to the development of iodinated contrast agents for medical imaging. nih.govbeilupharma.com The journey began with the discovery of iodine in the early 19th century. wiley-vch.de By the mid-20th century, water-soluble tri-iodinated compounds derived from tri-iodobenzoic acid, such as diatrizoate and iothalamate, were developed. jcpres.com Ioxitalamate, as ioxitalamic acid, emerged in the 1960s as one of these high osmolarity contrast media. jcpres.com

The other component, monoethanolamine (MEA), has a research history dating back to its first commercial production in 1931. dtic.mil It has been extensively studied for its chemical reactivity, particularly its ability to act as a base and a solvent, and its applications in various industrial processes, including gas purification and as a chemical intermediate. alliancechemical.comsinobiochemistry.comteamchem.cojaydinesh.com Research into the combination of ioxitalamic acid with monoethanolamine focused on creating a specific salt formulation with particular physicochemical characteristics. hodoodo.com

Evolution of Research Paradigms for Iodinated Chemical Entities

The scientific investigation of iodinated compounds has evolved significantly over time. Early research focused on the synthesis and basic characterization of these molecules. wiley-vch.de The primary paradigm was the development of agents for X-ray imaging, leading to the creation of a series of iodinated molecules with varying properties. beilupharma.com The initial generation of ionic monomers, like the salts of ioxitalamic acid, were characterized by their high osmolality. nih.govbeilupharma.com

As research progressed, the focus shifted towards understanding the relationship between chemical structure and biological interactions. This led to the development of lower osmolarity and non-ionic contrast agents in the late 1970s and 1980s. jcpres.commpijournal.org More recent research paradigms have expanded to include the environmental fate of these compounds, their potential for targeted delivery through nano-emulsions, and the development of more biodegradable alternatives. sciopen.comd-nb.inforesearchgate.net The study of iodinated compounds now encompasses a broader range of scientific inquiry, from fundamental chemical synthesis to advanced material science and environmental chemistry. rsc.orgacs.org

Significance of this compound as a Complex Chemical System for Study

The compound's constituent parts themselves offer rich areas for research. Ioxitalamic acid is a prime example of a highly functionalized aromatic system, allowing for studies into the effects of multiple substituent groups on the benzene (B151609) ring's chemistry. nih.gov The three iodine atoms, in particular, provide a high electron density, influencing the molecule's intermolecular interactions and its utility in specific applications.

Monoethanolamine, with its dual amine and alcohol functionality, is a versatile molecule whose reactions and properties have been a subject of ongoing research. alliancechemical.comdtic.mil Its role as a counter-ion to ioxitalamate allows for the investigation of how its basicity and hydrogen-bonding capabilities affect the salt's solubility, stability, and other physical characteristics.

Furthermore, the study of this compound in aqueous solutions provides insights into the behavior of high osmolarity ionic compounds, a topic of continued relevance in various chemical and biological contexts. researchgate.net The dissociation and hydration of the ioxitalamate and monoethanolamine ions, and their subsequent interactions with their environment, contribute to a deeper understanding of the solution chemistry of complex organic salts.

Physicochemical Properties of this compound and its Constituents

PropertyThis compoundIoxitalamic AcidMonoethanolamine
Chemical Formula C14H18I3N3O6 nih.govC12H11I3N2O5 nih.govC2H7NO alliancechemical.com
Molecular Weight 705.03 g/mol medkoo.com643.94 g/mol nih.gov61.08 g/mol alliancechemical.com
Appearance Solid powder hodoodo.comWhite Solid chemicalbook.comColorless, viscous liquid alliancechemical.comchemicalbook.com
IUPAC Name Benzoic acid, 3-(acetylamino)-5-(((2-hydroxyethyl)amino)carbonyl)-2,4,6-triiodo-, compd. with 2-aminoethanol (1:1) hodoodo.com3-acetamido-5-[(2-hydroxyethyl)carbamoyl]-2,4,6-triiodobenzoic acid nih.gov2-Aminoethanol alliancechemical.com
CAS Number 29147-39-5 hodoodo.com28179-44-4 141-43-5 alliancechemical.com

Research Findings on Ioxitalamate

Research AreaKey Findings
Pharmacokinetics In animal studies, the plasma elimination half-life of ioxitalamic acid was found to be approximately 45 minutes. researchgate.net
Distribution The volume of distribution for ioxitalamic acid was determined to be between 20% and 26% of body weight in animal models. researchgate.net When administered intravascularly, it distributes in the interstitial and intravascular compartments. drugbank.com
Renal Accumulation Studies have shown that for ioxitalamic acid, renal cortical concentrations are higher than those in the medulla or papilla. researchgate.net
Protein Binding Iodinated monomeric contrast agents like ioxitalamate generally exhibit weak binding to plasma proteins. drugbank.com
Cellular Effects In vitro studies have investigated the effects of ioxitalamate on human nucleus pulposus cells. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18I3N3O6 B608116 Ioxitalamate monoethanolamine CAS No. 29147-39-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

29147-39-5

Molecular Formula

C14H18I3N3O6

Molecular Weight

705.03

IUPAC Name

Benzoic acid, 3-(acetylamino)-5-(((2-hydroxyethyl)amino)carbonyl)-2,4,6-triiodo-, compd. with 2-aminoethanol (1:1)

InChI

1S/C12H11I3N2O5.C2H7NO/c1-4(19)17-10-8(14)5(11(20)16-2-3-18)7(13)6(9(10)15)12(21)22;3-1-2-4/h18H,2-3H2,1H3,(H,16,20)(H,17,19)(H,21,22);4H,1-3H2

InChI Key

CLHDDBPDHSGLQY-UHFFFAOYSA-N

SMILES

CC(=O)Nc1c(I)c(C(=O)O)c(I)c(C(=O)NCCO)c1I.NCCO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AG-5895, Ioxitalamate monoethanolamine, Monoethanolamine ioxitalamate

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Ioxitalamate Monoethanolamine

Synthetic Pathways to Ioxitalamic Acid Precursors

Ioxitalamic acid, chemically known as 5-acetamido-2,4,6-triiodo-N-(2-hydroxyethyl)isophthalamic acid, is the core acidic component of the final salt. nih.gov Its synthesis is a multi-step process that begins with more basic chemical structures. chinjmap.comgoogle.com

A common starting material for the synthesis of related tri-iodinated aromatic compounds is 5-aminoisophthalic acid. smolecule.com The synthesis of ioxitalamic acid itself often commences with methyl 5-nitroisophthalate. google.com The general synthetic sequence involves several key chemical transformations: amidation, reduction, iodination, and acetylation. chinjmap.comgoogle.com

Amidation: The process can start with the reaction of a precursor like 5-nitroisophthalic acid mono-methyl ester with an amine. For ioxitalamic acid specifically, this involves reaction with 2-aminoethanol (monoethanolamine) to form the corresponding amide. A related synthesis for iothalamic acid uses monomethylamine. google.com

Reduction: The nitro group (-NO2) on the aromatic ring is then reduced to an amino group (-NH2). This is typically achieved through catalytic hydrogenation, for instance, using a Palladium-on-carbon (Pd/C) catalyst and hydrogen gas. google.com

Iodination: The introduction of three iodine atoms onto the benzene (B151609) ring is a crucial step for its ultimate use as a contrast agent. This is an electrophilic aromatic substitution reaction. A common iodinating agent is iodine monochloride (ICl). google.comgoogle.com The reaction is carefully controlled to ensure the substitution occurs at the 2, 4, and 6 positions of the benzene ring. google.com

Acetylation: The final step in forming the ioxitalamic acid precursor is the acetylation of the amino group. This is typically done using acetic anhydride (B1165640) with a catalytic amount of acid, such as sulfuric acid, to form the acetamido group (-NHCOCH3). google.com

Production Techniques for Monoethanolamine: Academic Perspectives

Monoethanolamine (MEA) is a primary amino alcohol that serves as the basic counter-ion in the final salt. It is a widely used industrial chemical, and its production has been extensively studied. chemrxiv.org

Ethylene (B1197577) Oxide Amination Research

The dominant industrial method for producing monoethanolamine is the reaction of ethylene oxide with an excess of ammonia (B1221849). rjpbcs.commagtech.com.cn This reaction is an example of amination and proceeds via a nucleophilic ring-opening of the ethylene oxide epoxide ring by ammonia.

The reaction is typically carried out in the liquid phase under high pressure to keep the ammonia from vaporizing at the required reaction temperatures, which can range from 50°C to 150°C. rjpbcs.comgoogle.com The reaction is exothermic. rjpbcs.com While water was once thought essential, processes have been developed that can run without it using catalysts like cationic ion exchange resins. google.com

A key challenge in this process is selectivity. The initial reaction produces monoethanolamine (MEA). However, MEA is also a nucleophile and can react further with ethylene oxide to produce diethanolamine (B148213) (DEA) and subsequently triethanolamine (B1662121) (TEA).

Reaction Scheme:

C₂H₄O + NH₃ → HOCH₂CH₂NH₂ (MEA)

C₂H₄O + HOCH₂CH₂NH₂ → (HOCH₂CH₂)₂NH (DEA)

C₂H₄O + (HOCH₂CH₂)₂NH → (HOCH₂CH₂)₃N (TEA)

To favor the production of MEA, a large excess of ammonia is used. rjpbcs.com Research has explored various catalysts to improve the selectivity for MEA, including different types of zeolites and acid-activated clays. google.comresearchgate.net Some studies have also investigated reactive distillation (RD) processes to combine the reaction and separation steps, potentially reducing costs and energy consumption. researchgate.net

Alternative Synthetic Routes to Monoethanolamine

While ethylene oxide amination is the primary industrial route, academic research has explored alternative synthetic pathways, often with a focus on using renewable resources or achieving different reaction conditions.

One area of research involves the catalytic amination of ethylene glycol (EG). acs.org This method is considered a potentially greener alternative as ethylene glycol can be derived from biomass. acs.org The process can proceed directly from ethylene glycol and ammonia or indirectly, where MEA itself is subjected to further amination to produce other amines like ethylenediamine. acs.org

Another novel, albeit more theoretical, route involves the synthesis from simple prebiotic molecules. Research has shown pathways where formaldimine couples with other small molecules like H₂ and formaldehyde (B43269) to yield ethanolamine (B43304). nih.gov Such studies are primarily aimed at understanding the origins of life's building blocks but demonstrate the fundamental chemical possibility of forming ethanolamine from different precursors.

Salt Formation Mechanisms and Optimization in Ioxitalamate Monoethanolamine Synthesis

The final step in producing this compound is the formation of a salt through an acid-base reaction between the acidic ioxitalamic acid and the basic monoethanolamine.

The mechanism is a straightforward proton transfer. The carboxylic acid group (-COOH) on ioxitalamic acid donates a proton (H⁺) to the amino group (-NH₂) of monoethanolamine. This forms the ioxitalamate anion (carboxylate, -COO⁻) and the ethanolammonium cation (H₃N⁺CH₂CH₂OH). The resulting ionic attraction holds the two components together in the salt crystal lattice.

The selection and optimization of a specific salt form are critical in pharmaceutical development. acs.orgamericanpharmaceuticalreview.com The goal is to achieve a stable, solid form with desirable physicochemical properties. pharmtech.comnumberanalytics.comresearchgate.net Key properties that are influenced by salt formation include:

Melting Point: Salts often have higher melting points than the free acid or base, which can be advantageous for processing. acs.org

Solubility: Salt formation is a primary strategy to modify the aqueous solubility of a drug substance. acs.orgresearchgate.net

Stability: A well-chosen salt can exhibit improved chemical stability and a better impurity profile compared to the free form, partly due to the different crystal lattice forces. americanpharmaceuticalreview.com

Hygroscopicity: This refers to the tendency to absorb moisture from the air, a critical factor for solid dosage form stability. pharmtech.com

The efficiency of salt formation is governed by the pKa values of the acid and the base. The pKa is a measure of acid strength. A general guideline, often called the "ΔpKa rule," suggests that for efficient salt formation to occur, the difference between the pKa of the protonated base and the pKa of the acid should generally be greater than 3. researchgate.net This ensures a high degree of proton transfer.

Derivatization Strategies for this compound Analogues

Derivatization involves chemically modifying a core molecule to create new compounds, or analogues, with potentially different properties. While specific derivatization studies on this compound are not widely published, strategies can be inferred from the chemistry of its constituent parts. Derivatization could target the ioxitalamic acid moiety or the monoethanolamine moiety.

Selective N-Alkylation Studies of Ethanolamines

The monoethanolamine component of the salt has two reactive sites: the primary amine (-NH₂) and the hydroxyl group (-OH). Selective alkylation, the addition of an alkyl group to one of these sites, is a key strategy for creating derivatives.

Achieving selective N-alkylation (alkylation on the nitrogen atom) without also causing O-alkylation (on the oxygen atom) or di-N-alkylation can be challenging. chemrxiv.org Research has shown that the selectivity depends on factors like the stoichiometry of the reactants, the type of alkylating agent used, and the reaction conditions. researchgate.netmedcraveonline.com

Phase-transfer catalysis (PTC) is one method studied for the selective N-alkylation of monoethanolamine. researchgate.netmedcraveonline.com For example, using a 5:1 ratio of monoethanolamine to allyl bromide in a liquid-liquid PTC system with tetrabutylammonium (B224687) bromide as the catalyst can yield 66% of the N-allyl-ethanolamine product. medcraveonline.com In other cases, using a 1:1 reactant ratio can favor mono-alkylation with different alkyl halides. researchgate.net

Another approach to ensure mono-N-alkylation is to use a protecting group strategy. chemrxiv.org For instance, the amine can be protected with a group like a t-butoxycarbonyl (Boc) group. This allows a single alkyl group to be added to the nitrogen. The protecting group is then removed to yield the desired N-monoalkylated ethanolamine. chemrxiv.org These strategies could theoretically be applied to create analogues of the monoethanolamine counter-ion before the salt formation step.

Exploration of Novel Chemical Modifications

The scientific literature primarily focuses on the established synthesis of ioxitalamic acid and its subsequent use. Research dedicated to exploring novel chemical modifications of the this compound molecule itself, while retaining its core structure, is not extensively reported in publicly accessible documents.

The majority of related research uses ioxitalamic acid as a key intermediate for the synthesis of other, more complex contrast agents. For example, ioxitalamic acid is a documented precursor for the non-ionic X-ray contrast agent ioxilan. google.com This involves further chemical reactions to modify the carboxylic acid group, transforming the ionic ioxitalamic acid into a different, non-ionic molecule. While this represents a chemical modification of the parent acid, the final product is no longer an analog of ioxitalamate but a distinct compound.

One minor modification found in the literature is the synthesis of deuterated ioxitalamic acid (Ioxitalamic acid-d4). medchemexpress.commedchemexpress.com In this analog, four hydrogen atoms on the molecule are replaced with deuterium (B1214612) atoms. This isotopic labeling does not alter the fundamental chemical properties or function of the compound but allows it to be used as an internal standard for quantitative analysis by mass spectrometry. medchemexpress.com This type of modification is common for analytical and metabolic studies rather than for the development of new therapeutic or diagnostic agents.

Advanced Analytical Chemistry for Ioxitalamate Monoethanolamine Characterization

Spectroscopic Methodologies in Structural Elucidation Research

Spectroscopic techniques are fundamental in confirming the chemical structure of Ioxitalamate Monoethanolamine. By examining the interaction of the molecule with electromagnetic radiation, detailed information about its atomic and molecular framework can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H NMR and ¹³C NMR spectroscopy provide critical data.

¹H NMR Spectroscopy identifies the chemical environment of hydrogen atoms (protons). In the context of this compound, the spectrum would be expected to show signals corresponding to the protons of the tri-iodinated benzoic acid derivative core of ioxitalamic acid and the protons of the monoethanolamine counter-ion. The chemical shifts, splitting patterns, and integration of these signals would confirm the presence and ratio of both components. For instance, the aromatic protons of the ioxitalamic acid moiety would appear in a distinct region from the aliphatic protons of the monoethanolamine chain.

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in both the ioxitalamic acid and monoethanolamine components would give rise to a specific signal, confirming the carbon framework of the salt.

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the functional groups of both ioxitalamic acid and monoethanolamine.

Functional GroupExpected Wavenumber (cm⁻¹)Component
O-H stretch (alcohol & carboxylic acid)3200-3600 (broad)Both
N-H stretch (amine & amide)3100-3500Both
C=O stretch (carboxylic acid & amide)1630-1780Ioxitalamic Acid
C-N stretch (amine & amide)1000-1350Both
C-I stretch500-600Ioxitalamic Acid

This table is generated based on typical infrared absorption frequencies for the functional groups present in this compound.

Chromatographic Techniques for Purity Assessment and Component Separation

Chromatography is indispensable for assessing the purity of this compound and separating it from related substances and impurities.

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. In the context of this compound, GC is particularly useful for the determination of residual monoethanolamine or other related volatile amines that might be present as impurities. Due to the low volatility of amines, derivatization is often employed to improve their chromatographic behavior phenomenex.com. However, methods using specially deactivated columns have been developed to analyze ethanolamines without derivatization phenomenex.comphenomenex.com.

A typical GC method for the analysis of residual monoethanolamine might involve:

Column: A polar capillary column suitable for amine analysis (e.g., Zebron ZB-5MSplus) phenomenex.comphenomenex.com.

Injector: Split/splitless injector, with optimized temperature to ensure volatilization without degradation.

Detector: A nitrogen-phosphorus detector (NPD) or a flame ionization detector (FID) for sensitive detection of nitrogen-containing compounds. A mass spectrometer (MS) can be used for definitive identification phenomenex.comgoogle.com.

Carrier Gas: Helium or Nitrogen at a constant flow rate.

Temperature Program: A programmed temperature ramp to ensure the separation of analytes with different boiling points.

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and quantifying impurities. Its versatility allows for the separation of a wide range of compounds, including non-volatile and thermally labile substances like ioxitalamic acid and its salt.

A reversed-phase HPLC method is commonly employed for the analysis of iodinated contrast media. A typical method would involve:

Column: A C18 or C8 stationary phase, which separates compounds based on their hydrophobicity.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase is a critical parameter to control the ionization and retention of the acidic ioxitalamic acid and the basic monoethanolamine.

Detection: A UV detector is commonly used, as the tri-iodinated benzene (B151609) ring of ioxitalamic acid is a strong chromophore, typically with maximum absorbance around 240 nm.

Gradient Elution: A gradient elution, where the composition of the mobile phase is changed during the run, is often necessary to separate impurities with a wide range of polarities.

ParameterTypical Condition
ColumnOctadecylsilyl silica gel for chromatography (C18), 5 µm
Mobile Phase AAqueous buffer (e.g., 0.05 M Ammonium (B1175870) Acetate)
Mobile Phase BAcetonitrile or Methanol
GradientProgrammed change from a higher percentage of A to a higher percentage of B
Flow Rate1.0 - 1.5 mL/min
DetectionUV at ~240 nm

This table represents a generalized starting point for HPLC method development for this compound.

Mass Spectrometry for Molecular Characterization and Impurity Profiling

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for the molecular weight determination of this compound and for the identification of unknown impurities. When coupled with a separation technique like HPLC (LC-MS), it becomes an invaluable tool for impurity profiling.

The electrospray ionization (ESI) technique is commonly used for the analysis of polar and non-volatile molecules like this compound. In positive ion mode, the protonated molecule of ioxitalamic acid ([M+H]⁺) and the monoethanolamine cation would be observed. In negative ion mode, the deprotonated molecule of ioxitalamic acid ([M-H]⁻) would be detected.

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the selected parent ions. The fragmentation pattern of the ioxitalamic acid ion would yield characteristic product ions, which can be used for structural confirmation and for the identification of related impurities. The fragmentation typically involves the loss of side chains and cleavage of the amide bonds. Based on available data for ioxitalamic acid, some expected fragment ions are listed below nih.gov.

Precursor Ion (m/z)FragmentationProduct Ion (m/z)
644.8 ([M+H]⁺ of Ioxitalamic Acid)Loss of H₂O626.8
644.8 ([M+H]⁺ of Ioxitalamic Acid)Loss of CO₂600.8
644.8 ([M+H]⁺ of Ioxitalamic Acid)Cleavage of amide side chainVarious smaller fragments

This table is based on general fragmentation patterns of similar structures and available MS data for Ioxitalamic Acid nih.gov.

Advanced Techniques for Elemental Analysis, Focusing on Iodine Content Research

Accurate determination of the elemental composition, particularly the iodine content, is critical for the characterization and quality control of this compound.

The theoretical elemental composition of Ioxitalamic Acid (C₁₂H₁₁I₃N₂O₅) is:

Carbon: 22.38%

Hydrogen: 1.72%

Iodine: 59.12% medkoo.com

Nitrogen: 4.35%

Oxygen: 12.42%

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive and accurate technique for the determination of elemental composition, including iodine. After digestion of the sample to break down the organic matrix, the iodine concentration can be measured with very low detection limits.

Titrimetric methods , such as iodometry, can also be employed for the determination of iodine content. These methods involve the reaction of the iodine in the compound with a titrant, and the endpoint is determined by a color change or potentiometrically pharmacyinfoline.comwikipedia.org.

Combustion analysis is a standard method for determining the percentage of carbon, hydrogen, and nitrogen in a sample. The sample is burned in an excess of oxygen, and the combustion products (CO₂, H₂O, and N₂) are collected and quantified.

Molecular Interactions and Mechanistic Research of Ioxitalamate Monoethanolamine

Fundamental Studies of Ionic Association and Dissociation within the Salt

Ioxitalamate monoethanolamine is the product of an acid-base reaction between the carboxylic acid group of ioxitalamic acid and the amino group of monoethanolamine. In its solid state, the compound exists as an ionic salt, with the primary electrostatic interaction being the ionic bond between the negatively charged ioxitalamate carboxylate ion and the positively charged protonated monoethanolamine cation (ethanolammonium).

In an aqueous solution, consistent with the properties of other high-osmolality ionic contrast agents, this compound is expected to dissociate into its constituent ions. mdpi.comnih.gov This dissociation increases the number of solute particles in the solution, which is responsible for the characteristic high osmolality of this class of compounds. drugbank.com The equilibrium between the associated salt and the dissociated ions can be represented as:

[Ioxitalamate]⁻[Monoethanolamine-H]⁺ ⇌ [Ioxitalamate]⁻ + [Monoethanolamine-H]⁺

The extent of dissociation is governed by the solvent's properties (e.g., polarity, dielectric constant) and the concentration of the salt. While specific dissociation constants for this compound are not prominently featured in the reviewed literature, the behavior of similar ionic agents suggests that in the dilute aqueous environments typical for many applications, the equilibrium would strongly favor the dissociated state. The lack of significant protein binding reported for ioxitalamate further suggests it primarily circulates as free ions in a biological milieu. drugbank.comechemi.com

Investigation of Hydrogen Bonding Networks and Intermolecular Forces

The molecular structures of both the ioxitalamate anion and the monoethanolamine cation are rich in functional groups capable of forming strong intermolecular hydrogen bonds. echemi.comsolubilityofthings.com The ioxitalamate anion contains a carboxylate group, two secondary amide groups, and a hydroxyl group, all of which can act as hydrogen bond donors and acceptors. echemi.comscirp.org The monoethanolamine cation possesses a hydroxyl group and a protonated amino group, which are potent hydrogen bond donors.

These functional groups facilitate the formation of complex hydrogen-bonding networks. solubilityofthings.com In an aqueous environment, extensive hydrogen bonding occurs between the ions and surrounding water molecules, contributing to the compound's water solubility. solubilityofthings.com Inter-ionic hydrogen bonds can also exist, for instance, between the hydroxyl group of the monoethanolamine cation and the carboxylate or amide oxygen atoms of the ioxitalamate anion. Such interactions can influence the compound's physical properties, including viscosity and solubility. The presence of multiple polar functional groups and the potential for hydrogen bonding are critical factors determining the compound's interaction with its local environment. solubilityofthings.comscirp.org

Theoretical Models of Ligand-Receptor Interactions (Non-Clinical Targets)

While specific computational models detailing the interaction of this compound with non-clinical receptors are not widely published, the principles of ligand-receptor modeling can be applied to understand its potential interactions. The development of targeted contrast agents often involves modeling the binding of a ligand to a biological receptor, such as a G-protein coupled receptor or a macrophage scavenger receptor. nih.govmdpi.complos.org

A theoretical model for ioxitalamate would consider several key factors:

Binding Affinity (Kd): This quantifies the strength of the interaction. A lower dissociation constant (Kd) indicates higher affinity. escholarship.org For a molecule like ioxitalamate, interactions would likely be of low affinity and non-specific, driven by transient electrostatic and hydrogen bonds. nih.gov

Physicochemical Properties: The model would account for the molecule's shape, charge distribution, and the location of hydrogen bond donors and acceptors. escholarship.org The polyanionic nature of the ioxitalamate molecule could, for example, be a basis for interaction with polycationic sites on a receptor. nih.gov

Receptor Binding Site: A hypothetical receptor would possess a binding pocket with complementary features, such as positively charged amino acid residues (e.g., lysine, arginine) to interact with the ioxitalamate carboxylate group, and polar residues to form hydrogen bonds with its amide and hydroxyl groups.

Competitive binding models could be used to assess the affinity of ioxitalamate for a receptor in the presence of other molecules. nih.gov However, without a specific, high-affinity biological target, the interactions of ioxitalamate are generally considered non-specific, a characteristic of many small-molecule contrast agents that are designed for broad distribution rather than targeted binding. mdpi.com

Mechanisms of Degradation and Stability Research (Non-Clinical Contexts)

The stability of this compound is intrinsically linked to the stability of its two components. The degradation of monoethanolamine (MEA), in particular, has been extensively studied in various non-clinical contexts, such as in industrial solvent applications. These studies provide insight into the potential degradation pathways—oxidative, thermal, and photolytic—that the monoethanolamine component of the salt could undergo.

Key findings from research indicate that the process is influenced by factors such as temperature, oxygen concentration, and the presence of CO2. bohrium.com Studies have identified numerous degradation products, which are summarized in the table below.

Table 1: Major Products of Monoethanolamine (MEA) Oxidative Degradation
Product NameChemical FormulaReference
Ammonia (B1221849)NH₃ researchgate.netacs.org
FormateHCOO⁻ researchgate.netacs.org
AcetateCH₃COO⁻ researchgate.netacs.org
GlycolateHOCH₂COO⁻ researchgate.net
OxalateC₂O₄²⁻ researchgate.net
N-(2-hydroxyethyl)formamide (HEF)C₃H₇NO₂ researchgate.netacs.org
N-(2-hydroxyethyl)imidazole (HEI)C₅H₈N₂O researchgate.netacs.org
Nitrite/Nitrate (B79036)NO₂⁻/NO₃⁻ acs.org

In non-clinical settings, the thermal degradation of MEA is a significant pathway, particularly at elevated temperatures (above 120-160°C) and is influenced by factors such as CO2 loading. researchgate.netcardiff.ac.ukmdpi.com Studies show that prolonged heating can lead to substantial loss of MEA. For instance, heating at 160°C for 8 weeks has been shown to reduce MEA concentration by up to 95%. researchgate.netcardiff.ac.uk The degradation proceeds through the formation of intermediates, leading to more stable, higher molecular weight products. cardiff.ac.uk

The primary products identified in thermal degradation studies are distinct from those of oxidative pathways and are listed in the table below.

Table 2: Major Products of Monoethanolamine (MEA) Thermal Degradation
Product NameRole/SignificanceReference
2-OxazolidoneKey intermediate product researchgate.net
N-(2-hydroxyethyl)-ethylenediamine (HEEDA)Intermediate degradation product researchgate.netcardiff.ac.uk
1-(2-hydroxyethyl)-2-imidazolidinone (HEIA)Considered a stable end product researchgate.netcardiff.ac.ukcardiff.ac.uk

The degradation of MEA can also be induced by ultraviolet (UV) light, a process known as photolysis or photolytic degradation. This process is often studied as an advanced oxidation process (AOP), where UV irradiation is combined with an oxidizing agent like hydrogen peroxide (H₂O₂). rsc.orgrsc.org Research has shown that the combination of UV/H₂O₂ is significantly more effective at degrading MEA than UV light alone. rsc.org The efficiency of degradation is dependent on factors such as pH and UV light intensity, with an optimal pH often found to be around 9. rsc.org

Another researched pathway is the photolysis of nitrate in the presence of MEA, which can occur in atmospheric particles and leads to the formation of brown carbon and secondary organic aerosols. rsc.org The primary degradation products identified via LC-MS analysis in UV/H₂O₂ systems are listed below.

Table 3: Primary Products of Monoethanolamine (MEA) Photolytic Degradation (UV/H₂O₂)
Product NameChemical Formula / TypeReference
Ethylene (B1197577) glycolC₂H₆O₂ rsc.org
GlycolaldehydeC₂H₄O₂ rsc.org
Glycine aldehydeC₂H₅NO rsc.org
GlycineC₂H₅NO₂ rsc.org
Carbon dioxideCO₂ rsc.org
Ammonium (B1175870) ionsNH₄⁺ rsc.org

Computational Chemistry and Modeling of Ioxitalamate Monoethanolamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about molecular orbitals, charge distribution, and reactivity.

Density Functional Theory (DFT) is a powerful quantum chemical method that calculates the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

For a molecule like ioxitalamic acid, DFT calculations can determine key electronic properties. These calculations would typically involve geometry optimization to find the lowest energy structure, followed by the calculation of various molecular descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

DFT can also be used to calculate the electrostatic potential on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is particularly relevant for understanding the interaction between the ioxitalamate anion and the monoethanolamine cation. The negatively charged carboxylate group on ioxitalamate and the positively charged ammonium (B1175870) group on monoethanolamine would be clearly identified as sites of strong electrostatic interaction.

A hypothetical table of DFT-calculated properties for ioxitalamic acid is presented below to illustrate the type of data generated from such studies.

PropertyHypothetical ValueSignificance
HOMO Energy -6.8 eVIndicates the ability to donate electrons.
LUMO Energy -1.5 eVIndicates the ability to accept electrons.
HOMO-LUMO Gap 5.3 eVRelates to chemical reactivity and stability.
Dipole Moment 5.2 DMeasures the overall polarity of the molecule.
Mulliken Charge on Carboxylate Oxygen 1 -0.75 eQuantifies the partial charge on the atom.
Mulliken Charge on Carboxylate Oxygen 2 -0.78 eQuantifies the partial charge on the atom.

This table is for illustrative purposes and does not represent experimentally verified data.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and interactions with the surrounding environment, such as a solvent.

For ioxitalamate monoethanolamine, MD simulations can be used to explore the conformational flexibility of the ioxitalamate anion and its interaction with the monoethanolamine cation and solvent molecules (typically water). The simulations would reveal the preferred conformations of the side chains on the tri-iodinated benzene (B151609) ring and how these conformations are influenced by the ionic pairing and hydration.

The interactions with a solvent are particularly important for understanding the compound's behavior in solution. MD simulations can provide detailed information about the hydration shell around the ioxitalamate and monoethanolamine ions. inria.fr The radial distribution function (RDF) is a key output from MD simulations that describes how the density of solvent molecules varies as a function of distance from a solute atom. For example, the RDFs for water around the carboxylate group of ioxitalamate and the hydroxyl and ammonium groups of monoethanolamine would reveal the extent and structure of hydrogen bonding. science.gov

Such simulations are also crucial for understanding how the compound interacts with biological macromolecules, a key aspect of its use as a contrast agent. mdpi.com By simulating the this compound in a system containing a protein, for instance, one could study the binding modes and interaction energies, providing a molecular basis for its biological activity. inria.fr

A representative data table from a hypothetical MD simulation of Ioxitalamate in water is shown below.

ParameterHypothetical ValueSignificance
Radius of Gyration 4.5 ÅA measure of the molecule's compactness.
Solvent Accessible Surface Area (SASA) 350 ŲThe surface area of the molecule accessible to solvent.
Number of Hydrogen Bonds (to water) 8Quantifies the extent of hydrogen bonding with the solvent.
Coordination Number of Water around Carboxylate Group 6The number of water molecules in the first solvation shell.

This table is for illustrative purposes and does not represent experimentally verified data.

In Silico Approaches for Predicting Chemical Behavior

In silico methods encompass a wide range of computational techniques used to predict the properties of chemical compounds, including their physicochemical properties, and biological activities. acs.org These methods are often used in the early stages of drug discovery and chemical safety assessment to screen large numbers of compounds quickly and cost-effectively. mdpi.com

For this compound, in silico models could be used to predict a variety of properties. Quantitative Structure-Activity Relationship (QSAR) models, for example, correlate the chemical structure of a compound with its biological activity or a specific property. mdpi.com To build a QSAR model, a set of molecular descriptors is calculated for a series of compounds with known activities. These descriptors, which can be derived from quantum chemical calculations or other methods, quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. mdpi.com

For ioxitalamic acid, relevant descriptors might include molecular weight, logP (a measure of lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area. nih.govplos.org These descriptors could then be used to build a model to predict, for instance, its potential for environmental persistence or its likelihood of causing adverse effects. acs.orgresearchgate.net

In silico methods are also used to predict how a chemical might be metabolized in the body and its potential for toxicity. mdpi.com While ioxitalamate is largely excreted unchanged, predictive models could still be employed to assess its potential for minor metabolic transformations or interactions with drug-metabolizing enzymes. drugbank.com

Machine Learning Applications in Compound Design and Analysis

ML can also be applied to the design of new compounds with improved properties. By training a model on a set of molecules with a desired activity, the model can learn the structural features that are important for that activity. This knowledge can then be used to generate new candidate structures that are predicted to be even more potent or have a better safety profile. While this is more relevant to drug discovery than to an established compound like ioxitalamate, the same principles can be applied to analyze and understand its properties in relation to other similar molecules.

The application of ML in computational chemistry is a rapidly evolving field, with new algorithms and approaches being developed continuously. These methods hold great promise for accelerating the pace of chemical research and development.

Preclinical Research Frameworks and in Vitro Models for Fundamental Biological Inquiry

Development of In Vitro Cellular Models for Compound Interaction Studies (Non-Clinical Outcomes)

In vitro cellular models are fundamental tools in preclinical research, offering a controlled environment to investigate the biological interactions of compounds at a cellular level, thereby reducing reliance on animal testing. nih.gov These models, which range from simple single-cell-line cultures to more complex co-culture systems, allow for the detailed examination of specific cellular pathways and responses. nih.gov For a compound like Ioxitalamate monoethanolamine, these systems are crucial for dissecting the distinct actions of the active ioxitalamate component and the monoethanolamine salt.

The initial characterization of a compound in a cellular system involves understanding its direct molecular interactions. A key aspect of this is determining the extent to which the compound binds to plasma proteins, as this can significantly influence its distribution and availability. Iodinated monomeric contrast agents like ioxitalamate are known to have very weak associations with plasma proteins. drugbank.com When binding does occur, it is often minimal. drugbank.com

Studies on ioxitalamate indicate that its binding to plasma proteins is generally low, representing between 0 and 27% of the administered dose. drugbank.com This weak interaction suggests that a large fraction of the compound remains unbound and available to interact with biological systems.

Table 1: In Vitro Protein Binding of Ioxitalamate

ParameterFindingSource
Plasma Protein Binding 0 to 27% of the administered dose drugbank.com
Binding Affinity Weak association drugbank.com
Implication High fraction of unbound, active compound

Beyond protein binding, in vitro models are used to assess interactions with specific enzymes. These assays can identify potential inhibitory or inductive effects on enzymatic activity, separate from any downstream physiological outcome. For instance, incubating the compound with specific human cytochrome P450 (CYP450) isoforms can reveal potential metabolic interactions. nih.gov

Understanding a compound's ability to cross cellular membranes is critical for predicting its absorption and distribution. In vitro models provide a robust framework for these investigations. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common high-throughput method used to assess a compound's passive diffusion across a lipid membrane, mimicking biological barriers. researchgate.net

For more complex assessments that include the action of cellular transporters, cell-based models are employed. The Caco-2 cell line, derived from human epithelial colorectal adenocarcinoma cells, is widely used as it forms a monolayer with tight junctions that resembles the intestinal barrier. mbbiosciences.commdpi.com Permeability studies using Caco-2 monolayers can help determine if a compound is likely to be absorbed orally. mbbiosciences.com The permeability coefficient (Papp) is calculated to quantify the rate of passage across the cell monolayer. mdpi.com While specific in vitro permeability data for this compound is not detailed, these standard models represent the established methodology for such non-clinical investigations. mbbiosciences.comresearchgate.net

Methodological Advances in Biological Sample Analysis Containing the Compound

Accurate and sensitive analytical methods are essential for quantifying a compound and its constituents in biological matrices. For this compound, this requires methods capable of detecting both the ioxitalamic acid and the monoethanolamine components. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for this purpose.

A sensitive method has been developed for the determination of residual monoethanolamine in drug substances. researchgate.net This method involves derivatizing the primary amine group of monoethanolamine with Marfey's reagent, followed by analysis using HPLC with UV detection at 340 nm. researchgate.net This approach provides high selectivity and sensitivity, allowing for quantification at very low levels. researchgate.net The performance of this method has been validated for linearity, accuracy, and precision. researchgate.net The limit of detection (LOD) and limit of quantitation (LOQ) for monoethanolamine using this method were found to be 0.03 µg/mL and 0.10 µg/mL, respectively. researchgate.net

Other established techniques for the analysis of aminoethanol compounds include ion chromatography, which can be adapted from standard protocols such as those developed by the National Institute for Occupational Safety and Health (NIOSH). cdc.gov These methods are crucial for quality control and for studying the compound's behavior in biological systems.

Table 2: HPLC Method Parameters for Monoethanolamine Analysis

ParameterSpecificationSource
Technique High-Performance Liquid Chromatography (HPLC) researchgate.net
Derivatization Agent Marfey's Reagent researchgate.net
Detection Ultraviolet (UV) at 340 nm researchgate.net
Linear Range 0.25–1.0 µg/mL researchgate.net
Limit of Detection (LOD) 0.03 µg/mL researchgate.net
Limit of Quantitation (LOQ) 0.10 µg/mL researchgate.net
Accuracy 105.5 ± 4.8% researchgate.net

Comparative In Vitro Metabolism Studies of Constituents

In vitro metabolism studies are a cornerstone of preclinical research, providing early insights into the metabolic fate of a new chemical entity. pharmaron.com These studies typically utilize subcellular fractions, such as liver microsomes or S9 fractions, or intact cells like hepatocytes, from various species (e.g., human, rat, mouse) to identify potential metabolites and metabolic pathways. nih.govpharmaron.com

For this compound, the metabolic profile of each constituent is considered. Ioxitalamic acid itself is reported to be highly stable and is not significantly metabolized in the body. drugbank.com When administered, it is primarily eliminated unchanged through renal excretion. drugbank.com This lack of metabolism suggests a low potential for the formation of active or toxic metabolites from the ioxitalamate moiety. drugbank.com

Conversely, the monoethanolamine component would be subject to standard metabolic pathways for primary amines if it dissociates from the parent compound. Comparative in vitro studies using liver preparations from different species could be employed to investigate its metabolic stability and identify any species-specific differences, which is crucial for selecting the appropriate toxicological model. pharmaron.comnih.gov

Design and Application of Non-Animal Models for Mechanistic Research (e.g., organoids, microfluidic systems)

Recent advancements in bioengineering have led to the development of sophisticated non-animal models that more closely mimic human physiology, offering greater predictive value in preclinical research. nih.gov These models, including organoids and microfluidic "organ-on-a-chip" systems, are instrumental for investigating the mechanisms of action and potential toxicity of compounds. mdpi.com

Organoids are three-dimensional, self-organizing structures derived from stem cells that recapitulate the architecture and function of specific organs, such as the intestine or kidney. mdpi.comdntb.gov.ua For a compound like this compound, which is eliminated by the kidneys, kidney organoids could be used to study its transport and potential interactions with renal cells in a human-relevant context. drugbank.com

Microfluidic systems, or organs-on-a-chip, allow for the culture of cells in a dynamic environment that simulates physiological conditions, including fluid flow and mechanical stress. mdpi.commdpi.com These devices can be used to create models of biological barriers, such as the blood-brain barrier, or to link different organ models (e.g., an intestine-liver chip) to study complex processes like first-pass metabolism. mdpi.com Such platforms could be applied to investigate the permeability and systemic interactions of this compound with a higher degree of biological relevance than traditional 2D cell cultures. mdpi.comresearchgate.net

Future Research Directions for Ioxitalamate Monoethanolamine As a Chemical Entity

Innovations in Green Chemistry Approaches for Synthesis

The industrial-scale production of iodinated compounds has traditionally relied on synthetic routes that may not align with the principles of green chemistry. researchgate.net Future research into the synthesis of ioxitalamate monoethanolamine should prioritize the development of more sustainable and environmentally benign methodologies.

Key areas for innovation include:

Alternative Solvents and Catalysis: Research is moving towards replacing traditional dipolar aprotic solvents with water. rsc.org Micellar catalysis, which uses surfactants to create microreactors in water, presents a promising avenue for water-sensitive reactions like the amidation steps common in the synthesis of related molecules. rsc.org

Electrochemical Synthesis: Electrochemical methods offer a green alternative for the iodination of aromatic rings. researchgate.net This approach can reduce the need for hazardous oxidizing agents often required when using molecular iodine. researchgate.net Investigating the electrochemical tri-iodination of the benzene (B151609) ring precursor to ioxitalamate could lead to a cleaner, more efficient process.

Mechanochemistry: The use of mechanical force, such as in ball milling, to drive chemical reactions can significantly reduce or eliminate the need for solvents. acs.org This solvent-free approach, which has been successfully applied to the synthesis of other iodinated contrast agents, could be adapted for ioxitalamate, potentially increasing yields and reducing waste. acs.org

Atom Economy: Future synthetic strategies should focus on maximizing the incorporation of all starting materials into the final product, a core principle of green chemistry known as atom economy. oecd-ilibrary.org This involves designing multi-component reactions or rearrangements that minimize the generation of by-products. oecd-ilibrary.org

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Iodinated Compounds
ParameterTraditional SynthesisPotential Green Chemistry Innovations
SolventsDipolar aprotic solvents (e.g., DMF, DMAc). rsc.orgWater (with micellar catalysis), supercritical fluids, or solvent-free conditions (mechanochemistry). rsc.orgacs.org
ReagentsUse of potentially hazardous reagents like thionyl chloride and strong oxidizing agents. researchgate.netiupac.orgIn-situ generation of reagents, use of enzymatic or biomimetic catalysts, electrochemical methods. researchgate.netlaxai.com
Energy SourceConventional thermal heating.Microwave irradiation, ultrasound, or mechanical energy (ball milling). acs.orgoecd-ilibrary.org
Waste ProfileHigher generation of waste by-products. oecd-ilibrary.orgReduced waste through high atom economy and catalytic cycles. oecd-ilibrary.org

Development of Advanced Analytical Techniques for Trace Analysis

The persistence and high mobility of iodinated contrast media in the aquatic environment have been documented, with concentrations detected in wastewater, rivers, and groundwater. encyclopedia.pubfrontiersin.org Future research must focus on developing more sophisticated and sensitive analytical techniques for the trace analysis of ioxitalamate to better understand its environmental fate and transformation.

Directions for future analytical research include:

Enhanced Sensitivity and Specificity: While methods like liquid chromatography coupled with mass spectrometry (LC-MS) are used, there is a need for techniques capable of detecting ioxitalamate and its degradation products at ultra-trace levels (ng/L or lower) in complex environmental matrices. encyclopedia.pubkobv.de

Real-Time Monitoring: The development of sensors or portable analytical systems for real-time, on-site monitoring of ioxitalamate in water systems would represent a significant leap forward from current lab-based sample collection and analysis.

Deiodination and Transformation Product Identification: A key area of research is the reductive deiodination of iodinated compounds. acs.orgnih.gov Advanced analytical techniques, such as high-performance liquid chromatography inductively coupled plasma mass spectrometry (HPLC-ICP-MS), are needed to identify and quantify not only the parent compound but also its various iodinated and non-iodinated transformation products that may form in the environment. acs.org

Table 2: Evolution of Analytical Techniques for Iodinated Compound Trace Analysis
TechniqueCurrent ApplicationFuture Research Focus
LC-MS/MSDetection in environmental water samples. kobv.deImproving limits of detection for ultra-trace analysis and identifying unknown metabolites.
HPLC-ICP-MSSpeciation analysis to track iodine transformation. acs.orgCoupling with other techniques for comprehensive structural elucidation of degradation products.
BiosensorsLimited application currently.Development of highly specific biosensors for rapid, in-field, and continuous monitoring.
High-Resolution Mass Spectrometry (HRMS)Accurate mass measurements for formula confirmation.Wider application in non-target screening to discover novel transformation pathways in environmental systems.

Integration of Multi-Omics Data in Systems Chemical Biology Research

Systems biology, which seeks to understand complex biological systems through the integration of experimental data and computational modeling, offers a powerful framework for investigating the interactions of ioxitalamate as a chemical entity. nih.govnumberanalytics.com Future research should leverage multi-omics approaches (genomics, proteomics, metabolomics) to build a comprehensive picture of how ioxitalamate interacts with biological systems at a molecular level, independent of its diagnostic purpose.

Key research initiatives would involve:

Chemical Proteomics: Using ioxitalamate as a chemical probe to identify its protein binding partners within a cell or organism. This could reveal previously unknown biological pathways that are perturbed by this class of tri-iodinated compounds. nih.gov

Metabolomic Profiling: Analyzing the global changes in metabolite levels in cells or organisms exposed to ioxitalamate. This can provide insights into the metabolic pathways affected by the compound and help understand its off-target effects from a chemical biology perspective. mdpi.com

Predictive Modeling: Developing computational models that integrate multi-omics datasets to predict cellular responses to ioxitalamate. nih.gov A deep learning framework could, for instance, predict proteome profiles disturbed by the chemical, offering a powerful tool for hypothesis generation in systems pharmacology. nih.gov

Exploration of Novel Non-Medical Research Applications (e.g., material science, chemical probes)

The unique chemical structure of ioxitalamate—a benzene ring heavily substituted with three high-atomic-number iodine atoms—imparts properties that could be exploited in non-medical fields. snmjournals.orgnih.gov Future research should explore these novel applications.

Potential areas of exploration include:

Material Science: The high density and radiopacity conferred by the three iodine atoms make the ioxitalamate scaffold a candidate for developing new materials. Research could focus on incorporating this molecule into polymers to create novel radiopaque plastics or coatings for non-destructive testing and analysis in industrial settings.

Chemical Probes: The tri-iodinated benzene core could serve as a scaffold for the development of new chemical probes. By modifying the side chains, researchers could create molecules that target specific cellular components or processes, with the iodinated core serving as a unique tag for detection by advanced imaging techniques or as a heavy-atom carrier for structural biology studies.

Drug Delivery Systems: The principles behind creating fusogenic liposomes for delivering agents across cellular membranes could be explored with novel payloads. google.com While ioxitalamate itself is highly water-soluble, its core structure could be modified to create lipophilic derivatives for incorporation into nanoparticle-based delivery systems, leveraging the experience gained from other iodinated molecules. nih.govgoogle.com

Synergistic Computational and Experimental Research Initiatives

The synergy between computational modeling and experimental validation is crucial for accelerating scientific discovery. wiley.com Future research on ioxitalamate should be built on a foundation of integrated computational and experimental initiatives to guide synthesis, predict properties, and understand interactions.

Key synergistic approaches include:

Computer-Aided Synthesis Design: Utilizing artificial intelligence and machine learning to predict optimal, green synthetic routes for ioxitalamate and its derivatives. wiley.com These computational predictions would then be validated and refined through targeted laboratory experiments.

Molecular Dynamics Simulations: Performing in silico simulations to model the behavior of ioxitalamate in different environments. This could be used to predict its interaction with proteins for chemical biology research or to model its stability and properties when incorporated into new materials. plos.org

Quantitative Structure-Property Relationship (QSPR) Modeling: Developing QSPR models to predict the physicochemical properties (e.g., solubility, density) and environmental fate (e.g., degradation rate) of new derivatives based on their chemical structure. These models would guide the design of new molecules for specific applications in material science or as chemical probes, which would then be synthesized and tested experimentally.

Table 3: Framework for Synergistic Computational and Experimental Research
Research AreaComputational ApproachExperimental Validation
Green SynthesisAI-driven retrosynthesis planning; quantum mechanics to model reaction pathways. wiley.comLaboratory synthesis and characterization using electrochemical, mechanochemical, or catalytic methods. researchgate.netacs.org
Material ScienceMolecular dynamics simulations to predict polymer properties; QSPR for radiopacity.Synthesis of ioxitalamate-containing polymers and testing of their physical and radiopaque properties.
Systems Chemical BiologyMolecular docking to predict protein targets; multi-omics data integration models. nih.govplos.orgProteomics (e.g., pull-down assays), metabolomics analysis, and cellular imaging with fluorescently-tagged derivatives. mdpi.com
Environmental FateModeling of degradation pathways and sorption behavior in environmental compartments.Lab-scale degradation studies under various conditions (e.g., photolytic, microbial) and analysis of transformation products. frontiersin.org

Table of Mentioned Chemical Compounds

Compound Name
This compound
Ioxitalamic acid
Iopamidol
Thionyl chloride
Diatrizoate
Iomeprol
Iopromide
Iohexol
Ioversol
Iodixanol
Iobitridol
Ioxilan
Barium sulfate
Meglumine
Sodium iodide
Potassium iodide
Ioxaglate
Iotrolan

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for characterizing the purity and stability of ioxitalamate monoethanolamine in experimental settings?

  • Methodological Answer: Utilize high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to quantify purity and detect degradation products. For stability studies, employ accelerated stability testing under varying pH, temperature, and light conditions, with periodic analysis via nuclear magnetic resonance (NMR) to monitor structural integrity .

Q. How can researchers synthesize this compound with minimal byproducts?

  • Methodological Answer: Optimize reaction stoichiometry using a molar ratio of 1:1.2 (iodinated precursor to monoethanolamine) in a controlled anhydrous environment. Purify via recrystallization in ethanol-water mixtures, and validate yield and purity using Fourier-transform infrared spectroscopy (FTIR) to confirm amine and carboxylate functional groups .

Q. What are the standard protocols for assessing acute cytotoxicity of this compound in renal cell lines?

  • Methodological Answer: Use HK-2 or LLC-PK1 renal proximal tubule cells. Treat cells with this compound (10–50 mg/dL) for 48 hours, and measure viability via MTT assay. Include positive controls (e.g., hydrogen peroxide) and normalize data to untreated cells. Confirm apoptosis via Annexin V-FITC/propidium iodide flow cytometry .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound-induced oxidative stress, and how can they be experimentally resolved?

  • Methodological Answer: Investigate ROS generation using 2',7'-dichlorodihydrofluorescein (DCFH-DA) fluorescence. To dissect pathways, pre-treat cells with antioxidants (e.g., resveratrol or N-acetylcysteine) and measure 8-hydroxy-2'-deoxyguanosine (8-OHdG) as a DNA damage marker. Pair with Western blotting for antioxidant enzymes (e.g., SOD, catalase) and apoptosis regulators (Bcl-2, survivin) .

Q. How can contradictory data on this compound’s nephrotoxicity be reconciled across different in vitro models?

  • Methodological Answer: Conduct comparative studies using multiple cell lines (e.g., HK-2, HEK293, LLC-PK1) under identical experimental conditions. Control for variables like osmolarity, iodine content, and exposure duration. Apply meta-analysis to identify confounding factors (e.g., cell type-specific ROS sensitivity) and validate findings with in vivo models .

Q. What experimental strategies can optimize this compound’s role in carbon capture while mitigating environmental risks?

  • Methodological Answer: Design bench-scale gas absorption experiments using monoethanolamine-based solvents in simulated flue gas. Measure CO₂ capture efficiency via gas chromatography and assess solvent degradation using LC-MS. To address environmental concerns, integrate bio-based monoethanolamine alternatives and evaluate their lifecycle impact via techno-economic analysis (TEA) .

Q. How can researchers address the paucity of inhalation toxicity data for monoethanolamine derivatives like ioxitalamate?

  • Methodological Answer: Develop inhalation exposure models using rodent cohorts exposed to aerosolized this compound (0.1–10 mg/m³). Monitor histopathological changes in lung and renal tissues, hematological parameters, and enzymatic activity (e.g., alanine transaminase). Compare results to oral/intravenous administration data to identify route-specific toxicodynamics .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity in this compound studies?

  • Methodological Answer: Use nonlinear regression (e.g., log-logistic models) to calculate IC₅₀ values. For multi-group comparisons, apply one-way ANOVA with post-hoc Tukey tests. Report variability as standard error of the mean (SEM) and validate assumptions via Shapiro-Wilk normality tests and Levene’s homogeneity of variance .

Q. How should researchers design experiments to investigate synergistic effects between this compound and other nephrotoxic agents?

  • Methodological Answer: Employ factorial design with varying concentrations of ioxitalamate and co-administered toxins (e.g., cisplatin). Assess synergy via combination index (CI) models (e.g., Chou-Talalay method). Validate mechanistic interactions using RNA sequencing to identify shared pathways (e.g., oxidative stress, ERK/MAPK signaling) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.